molecular formula C9H9BF3NO2 B12924385 (2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B12924385
M. Wt: 230.98 g/mol
InChI Key: AAEGBUCXRCCILK-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine core substituted with a cyclopropyl group at the 2-position and a trifluoromethyl group at the 5-position. The boronic acid moiety (-B(OH)₂) at the 3-position makes it a critical reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C9H9BF3NO2

Molecular Weight

230.98 g/mol

IUPAC Name

[2-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BF3NO2/c11-9(12,13)6-3-7(10(15)16)8(14-4-6)5-1-2-5/h3-5,15-16H,1-2H2

InChI Key

AAEGBUCXRCCILK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C2CC2)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 3-cyclopropylpyridine with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base (such as sodium hydroxide or potassium carbonate). The boron atom coordinates to the pyridine nitrogen, forming the boronic acid.

Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide). After purification, the product can be obtained as a white solid.

Industrial Production: While academic laboratories often use small-scale syntheses, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification methods ensures efficient production.

Chemical Reactions Analysis

Reactivity: “(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” participates in various chemical reactions:

    Cross-Coupling Reactions:

    Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction, modifying its reactivity.

    Substitution Reactions: The boron atom can be replaced by other nucleophiles, leading to new derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.

    Oxidation: Oxone, mCPBA, or other oxidants.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Various nucleophiles (e.g., Grignard reagents, amines).

Major Products: The major products depend on the specific reaction. For example, coupling with aryl halides yields arylboronic acids, which find applications in drug discovery and materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that boronic acids, including (2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid, exhibit promising anticancer properties. They function as proteasome inhibitors, which can lead to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been investigated in various cancer cell lines, demonstrating that this compound could potentially serve as a lead structure for developing new anticancer agents .

Inhibitors of Protein-Protein Interactions
The compound has also been studied for its ability to inhibit specific protein-protein interactions critical for cancer progression. By disrupting these interactions, this compound may provide a novel therapeutic approach for treating cancers characterized by aberrant signaling pathways .

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. Its trifluoromethyl group enhances the electronic properties of the compound, making it a valuable reagent for synthesizing complex organic molecules .

Synthesis of Biaryl Compounds
The compound serves as a precursor for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The ability to facilitate the formation of biaryl linkages expands its utility in creating diverse chemical libraries for drug discovery .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential in developing new polymeric materials with enhanced properties. Its boronic acid functionality allows it to participate in dynamic covalent chemistry, leading to the formation of self-healing materials and stimuli-responsive systems .

Nanotechnology Applications
The compound's unique structure positions it well for applications in nanotechnology, particularly in the fabrication of nanoscale devices and sensors. Its ability to form stable complexes with metal ions can be leveraged to create advanced materials with tailored functionalities .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated efficacy against various cancer cell lines through proteasome inhibition.
Study 2Organic SynthesisSuccessfully used in Suzuki-Miyaura reactions to synthesize complex biaryl compounds.
Study 3Materials ScienceDeveloped self-healing polymers utilizing the dynamic covalent bonding properties of boronic acids.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For proteasome inhibitors, it binds to the active site of the proteasome, preventing protein degradation. In glucose sensing, it interacts with glucose, leading to fluorescence changes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The substituent at the 2-position of the pyridine ring significantly influences the compound’s electronic and steric properties. Key analogs include:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(2-Isopropoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid Isopropoxy (OCH(CH₃)₂) C₉H₁₁BF₃NO₃ 249 Electron-donating alkoxy group enhances solubility in polar solvents; used in palladium-catalyzed couplings .
(2-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid Ethoxy (OCH₂CH₃) C₈H₉BF₃NO₃ 234.97 Smaller alkoxy group reduces steric hindrance, potentially improving coupling efficiency .
(2-(Isopropylthio)-5-(trifluoromethyl)pyridin-3-yl)boronic acid Isopropylthio (SCH(CH₃)₂) C₉H₁₁BF₃NO₂S 265.06 Thioether substituent increases lipophilicity; applications in drug candidates requiring membrane permeability .
Target compound Cyclopropyl (C₃H₅) Inferred: C₉H₈BF₃NO₂ Estimated: ~229 Cyclopropyl introduces rigidity and steric bulk, potentially slowing coupling kinetics but improving metabolic stability in pharmaceuticals.

Key Observations :

  • Electronic Effects : Alkoxy groups (e.g., isopropoxy, ethoxy) are electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, the cyclopropyl group is electron-neutral but sterically demanding, which may hinder catalyst access during coupling reactions .
  • Solubility: Alkoxy-substituted analogs exhibit higher polarity and solubility in organic solvents like DMSO, whereas the cyclopropyl variant’s non-polar nature may reduce solubility .
  • Biological Relevance : Thioether and cyclopropyl substituents enhance lipophilicity, a desirable trait for drug candidates targeting intracellular proteins .
Suzuki-Miyaura Cross-Coupling

All analogs serve as coupling partners in palladium-catalyzed reactions. For example:

  • The ethyl ester derivative of (6-(trifluoromethyl)pyridin-3-yl)boronic acid was used to synthesize trifluoromethyl-substituted pyrimidine carboxylic acids (LCMS: m/z 338 [M+H]⁺), highlighting its role in constructing bioactive heterocycles .
  • The cyclopropyl analog’s steric bulk may require optimized reaction conditions (e.g., higher temperatures or bulky ligands) to achieve comparable yields to alkoxy-substituted variants .

Physical and Spectroscopic Data

While direct data for the cyclopropyl derivative is unavailable, analogs provide benchmarks:

  • ¹H NMR : Alkoxy-substituted boronic acids show characteristic peaks for substituents (e.g., δ 1.2–1.4 ppm for isopropoxy methyl groups) .
  • ¹⁹F NMR : Trifluoromethyl groups resonate near δ -72 ppm .
  • ¹¹B NMR : Boronic acids typically exhibit signals at δ 28–32 ppm .

Biological Activity

(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid, with the CAS number 2225173-40-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, properties, and biological activities, particularly focusing on its antimicrobial and anticancer effects.

The molecular formula of this compound is C9H9BF3NO2C_9H_9BF_3NO_2, with a molecular weight of 230.98 g/mol. The structure includes a pyridine ring substituted with both cyclopropyl and trifluoromethyl groups, which contribute to its unique reactivity and biological properties.

PropertyValue
CAS Number2225173-40-8
Molecular FormulaC9H9BF3NO2
Molecular Weight230.98 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boronic acid reagents under controlled conditions. The presence of the trifluoromethyl group enhances the acidity and reactivity of the compound, making it suitable for various coupling reactions in organic synthesis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids, including this compound. The mechanism of action appears to involve inhibition of specific enzymes within microbial cells.

  • In vitro Studies :
    • The compound has shown moderate antimicrobial activity against Candida albicans and higher activity against Aspergillus niger. Notably, it exhibited lower Minimum Inhibitory Concentration (MIC) values against Bacillus cereus compared to the approved antifungal drug Tavaborole (AN2690) .
    • Table 1 summarizes the MIC values against various microorganisms:
MicroorganismMIC (µg/mL)
Candida albicansModerate
Aspergillus nigerHigher
Escherichia coliModerate
Bacillus cereusLower than AN2690

Anticancer Activity

The anticancer properties of boronic acids are gaining attention due to their ability to target cancer cells selectively. In particular, studies have shown that derivatives similar to this compound exhibit promising anticancer activities.

  • Cell Line Studies :
    • Compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) .
    • Table 2 presents findings on the anticancer activity:
Cell LineIC50 (µg/mL)
PC3Significant
K562Significant
HeLaSignificant
A549Significant

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : It is suggested that this compound may inhibit leucyl-tRNA synthetase in fungi and bacteria, disrupting protein synthesis .
  • Cytotoxic Effects : In cancer cells, it may induce apoptosis through pathways that are still under investigation.

Q & A

Basic Research Question

  • Storage : Store at 0–6°C in airtight containers to prevent degradation. Similar boronic acids (e.g., 2-Bromo-5-(trifluoromethyl)phenylboronic acid) show sensitivity to moisture and heat .
  • Handling : Use anhydrous solvents (e.g., THF) under inert atmospheres during synthesis to avoid premature hydrolysis .

How can this compound be applied in drug design for enzyme inhibition?

Advanced Research Question

  • Scaffold Modification : Incorporate into heterocyclic cores (e.g., pyrimidines or pyrrolidines) to enhance target engagement. Example: Coupling with pyridazine-carboxamide derivatives improved binding to microbial enzymes .
  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with methyl groups) and assess inhibition via IC₅₀ assays .

How to resolve discrepancies in hydrolytic stability under physiological conditions?

Advanced Research Question

  • pH-Dependent Studies : Test stability in buffers (pH 1–10) to simulate gastrointestinal or intracellular environments. Use LCMS to quantify degradation products like boroxines .
  • Chelation Strategies : Add diols (e.g., pinacol) to form stable boronate esters, reducing hydrolysis rates .

What analytical techniques validate the purity of this boronic acid?

Basic Research Question

  • Multi-Technique Approach : Combine HPLC (>97% purity under HLC conditions), LCMS (m/z 338–366 [M+H]+), and ¹¹B NMR (δ ~28 ppm for boronic acid) .
  • Quantitative NMR : Use deuterated solvents (CDCl₃) to detect residual solvents or byproducts .

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core Modifications : Replace the pyridine ring with pyrimidine or introduce halogens (e.g., bromo) at the 4-position to assess electronic effects .
  • Functional Group Additions : Attach carboxamide or ester moieties, as seen in antifungal lead compounds .

What strategies mitigate low yields in multi-step syntheses?

Basic Research Question

  • Intermediate Stabilization : Protect boronic acids as pinacol esters during harsh reactions (e.g., Grignard additions) .
  • Stepwise Optimization : Adjust stoichiometry (e.g., 2:1 NaOH:ester ratio) and reaction times (1–10 hours) for hydrolysis steps .

How to interpret conflicting enzymatic assay data for derivatives?

Advanced Research Question

  • Data Triangulation : Cross-validate IC₅₀ values with molecular docking (e.g., AutoDock Vina) and isothermal titration calorimetry (ITC) .
  • Metabolic Profiling : Use LC-HRMS to identify metabolites that may interfere with activity measurements .

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